molecular formula C17H17N3O2 B10991902 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10991902
M. Wt: 295.34 g/mol
InChI Key: NUGAOTCPRBDHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-bromoethylpyridine.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction between 5-methoxyindole and 2-bromoethylpyridine under basic conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as indole-2-carboxylic acid, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: 5-hydroxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide.

    Reduction: 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-amine.

    Substitution: this compound derivatives with nitro or halogen groups on the pyridine ring.

Scientific Research Applications

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxamide
  • 5-methoxy-N-[2-(pyridin-4-yl)ethyl]-1H-indole-2-carboxamide
  • 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide

Uniqueness

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methoxy group and the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

5-methoxy-N-(2-pyridin-2-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-14-5-6-15-12(10-14)11-16(20-15)17(21)19-9-7-13-4-2-3-8-18-13/h2-6,8,10-11,20H,7,9H2,1H3,(H,19,21)

InChI Key

NUGAOTCPRBDHHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.